molecular formula C22H15NO B8112754 Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone

Cat. No.: B8112754
M. Wt: 309.4 g/mol
InChI Key: VNOHKBXTHVNRMV-UHFFFAOYSA-N
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Description

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone is a heterocyclic compound featuring an 8-membered azocine core with two fused benzene rings and a conjugated didehydro (double bond) system. This compound is part of the dibenzazocine family, known for strain-promoted reactivity in click chemistry applications .

Properties

IUPAC Name

2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO/c24-22(19-10-2-1-3-11-19)23-16-20-12-5-4-8-17(20)14-15-18-9-6-7-13-21(18)23/h1-13H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOHKBXTHVNRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Buchwald-Hartwig Amination

A palladium-catalyzed cyclization forms the azocin ring. For example, treating a bis-brominated precursor with Pd(OAc)₂ and Xantphos in toluene at 110°C yields the dibenzazocin intermediate.

Reaction Conditions

ReagentCatalyst SystemSolventTemperatureYield
1,2-Bis(bromophenyl)Pd(OAc)₂/Xantphos/DBUToluene110°C68%

Copper-Mediated Cyclization

Copper(I) iodide promotes Ullmann-type coupling of o-haloanilines with alkynes. A study using CuI/1,10-phenanthroline in DMF at 120°C achieved 72% yield.

Methanone Group Introduction

The phenyl ketone moiety is introduced via Friedel-Crafts acylation or direct coupling .

Friedel-Crafts Acylation

Reaction of dibenzazocin with benzoyl chloride in AlCl₃ generates the ketone. Optimal conditions (0°C, CH₂Cl₂, 4 h) yield 85% product.

Key Parameters

  • Electrophile : Benzoyl chloride (1.2 eq)

  • Lewis Acid : AlCl₃ (2.5 eq)

  • Side Reaction Mitigation : Slow addition of AlCl₃ to prevent over-acylation.

Suzuki-Miyaura Coupling

Arylboronic acids react with brominated intermediates under Pd catalysis:

Functional Group Transformations

Reductive Amination

Secondary amines are installed via NaBH₃CN-mediated reductive amination between ketones and primary amines.

Example Protocol

ComponentEquivConditionsYield
Dibenzazocin ketone1.0NH₄OAc, NaBH₃CN65%
Benzylamine1.5MeOH, RT, 6 h

Click Chemistry Modifications

Strained alkyne intermediates (e.g., DBCO derivatives) undergo copper-free azide-alkyne cycloadditions for bioconjugation.

Optimization Challenges and Solutions

Byproduct Formation in Cyclization

Overalkylation is minimized using bulky ligands (e.g., BrettPhos) to sterically hinder undesired pathways.

Ketone Oxidation Control

NaBH₄ selectively reduces imine byproducts without affecting the methanone group.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScale-Up Feasibility
Buchwald-HartwigHigh regioselectivityPd residue removal requiredIndustrial
Ullmann CouplingLow-cost Cu catalystLong reaction timesPilot plant
Friedel-CraftsSingle-step acylationAcidic waste generationLaboratory

Recent Advances (2023–2025)

  • Photoredox Catalysis : Visible-light-mediated C–H activation reduces reliance on transition metals.

  • Flow Chemistry : Continuous processing improves yield (92%) and reduces reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Biphenyl-4-yl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone
  • Key Difference : The azepin core (7-membered ring) vs. azocin (8-membered) and the presence of a single double bond (10,11-dihydro) instead of two (11,12-didehydro).
  • Impact: The smaller azepin ring reduces strain, lowering reactivity in cycloaddition reactions.
1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone
  • Key Difference: A methyl ketone (ethanone) substituent instead of a phenyl methanone.

Substituent Variations

Amide Derivatives (M15, M16, M18, M19)
  • M15 : 4-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-N-methyl-4-oxobutanamide.
  • M16 : 6-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-N-methyl-6-oxohexanamide.
  • Key Difference : Chain length (butanamide vs. hexanamide).
  • Impact : Longer chains (e.g., M16) improve flexibility and receptor binding affinity. For example, M16 showed 84% yield in synthesis and enhanced pharmacokinetic stability compared to M15 (84% vs. 87% yields) .
Carboxylic Acid Derivatives
  • 4-(11,12-Didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic Acid Key Feature: A terminal carboxylic acid group. Application: Used for covalent conjugation (e.g., polymer-drug hybrids). The acidic moiety enables amide bond formation, critical for targeted drug delivery systems .

Functional Group Comparisons

Compound Substituent Key Property Application
Phenyl(11,12-didehydrodibenz[...])methanone Phenyl methanone High lipophilicity (logP ~3.5) Bioorthogonal tethering
M15 N-methyl butanamide Moderate solubility (logP ~2.1) GPCR fragment screening
DBCO-PEG3-NHS ester PEGylated NHS ester Water-soluble (hydrodynamic diameter 6–9 nm) Polymer probes for fluorescence-guided surgery
6-Hydroxy-1-(...)hexanone Hydroxyhexanone Polar hydroxyl group (logP ~1.8) Intermediate for prodrug synthesis

Reactivity and Stability

  • Strain-Promoted Cycloaddition : The didehydroazocine core in the target compound undergoes rapid strain-promoted azide-alkyne cycloaddition (SPAAC) with rate constants up to 1.2 M⁻¹s⁻¹, outperforming less-strained analogs like dihydroazepines .
  • Hydrolytic Stability: Phenyl methanone derivatives exhibit superior stability in physiological conditions (t₁/₂ > 48 h at pH 7.4) compared to ester-containing analogs (t₁/₂ ~12 h) .

Biological Activity

Phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a dibenzazocin core with a phenyl group and a ketone functional group. Its molecular formula is C19H15N, and it has a molecular weight of 265.33 g/mol. The presence of the didehydro structure may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies indicate that it may have protective effects on neuronal cells, suggesting potential in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerCytotoxic effects on breast cancer cells (IC50 = 15 µM)
NeuroprotectiveReduced apoptosis in neuronal cell lines

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro experiments were conducted on breast cancer cell lines to assess the cytotoxicity of the compound. The findings revealed an IC50 value of 15 µM, suggesting a potent anticancer effect. Further investigation into the mechanism of action showed that it induces apoptosis through the activation of caspase pathways.

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of the compound in models of oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage in neuronal cell cultures exposed to harmful agents, highlighting its therapeutic potential in neurodegenerative conditions.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing phenyl(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)methanone derivatives?

  • Methodology : The compound and its analogs are typically synthesized via carbodiimide-mediated coupling reactions. For example, 4-(11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl)-4-oxobutanoic acid reacts with amines (e.g., methylamine) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form amide derivatives .
  • Key Conditions : Reactions are performed in dichloromethane (DCM) or dimethylformamide (DMF) at room temperature for 12–16 hours. Purification involves flash chromatography (e.g., silica gel with heptane/EtOAc gradients) or preparative HPLC .

Q. How can researchers ensure purity and stability during synthesis and storage?

  • Purification : Use reverse-phase HPLC with NH4HCO3/acetonitrile gradients (e.g., 45%–65% acetonitrile over 12 minutes) to isolate products with >95% purity .
  • Storage : Store at –20°C in inert, airtight containers to prevent degradation. Avoid exposure to moisture and light, as these may trigger decomposition or polymerization .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazards : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
  • Mitigation : Use PPE (nitrile gloves, safety goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How is this compound utilized in bioorthogonal chemistry for targeted drug delivery?

  • Application : The dibenzocyclooctyne (DBCO) core enables copper-free click chemistry with azide-functionalized biomolecules. For example, DBCO-PEG-NHS esters are conjugated to peptides/proteins for site-specific labeling .
  • Case Study : DBCO-Maleimide (DBCO-Mal) reacts with thiol groups in cysteine residues, forming stable thioether bonds. This has been applied to engineer polymer nanoprobes for fluorescence-guided tumor surgery .

Q. What strategies optimize the pharmacokinetic properties of DBCO-containing drug conjugates?

  • Structural Modifications :

  • PEGylation : Introducing polyethylene glycol (PEG) spacers (e.g., DBCO-PEG3-NHS) improves solubility and reduces immunogenicity .
  • Linker Design : Acid-labile or protease-cleavable linkers (e.g., thiomorpholine dioxide) enable controlled drug release in target tissues .
    • In Vivo Performance : Hydrodynamic diameters of 6–9 nm (achieved via polymer conjugation) enhance blood circulation time and renal clearance post-delivery .

Q. How do researchers resolve contradictions in structure-activity relationships (SAR) for DBCO-based inhibitors?

  • Analytical Tools :

  • HRMS and NMR : Confirm molecular identity and purity (e.g., HRMS [M+H]+ = 517.31597 for a DBCO-amine adduct) .
  • Biological Assays : Compare binding affinities (e.g., IC50 values) of analogs like M15 and M16 to identify critical functional groups .
    • Case Study : Substituting the PEG spacer length in DBCO-PEG-NHS esters alters binding kinetics with azide-tagged receptors, as shown in G protein-coupled receptor (GPCR) studies .

Q. What experimental designs validate the role of DBCO derivatives in enhancing drug-target engagement?

  • Click Chemistry Validation :

  • In Vitro : Pre-incubate DBCO-drug conjugates with azide-modified cancer cells (e.g., HeLa) and quantify uptake via fluorescence microscopy .
  • In Vivo : Use SPECT/CT imaging with ¹⁷⁷Lu-labeled DBCO-PSMA inhibitors to assess tumor targeting efficiency in xenograft models .
    • Control Experiments : Compare non-DBCO analogs to isolate the contribution of bioorthogonal chemistry to efficacy .

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